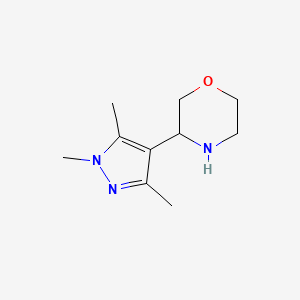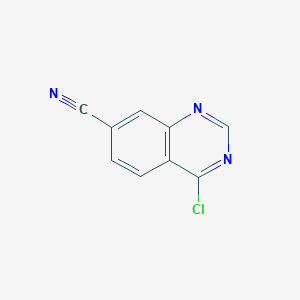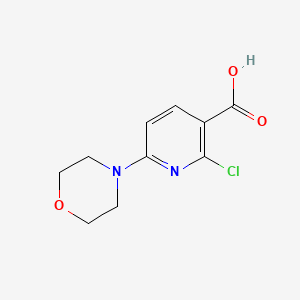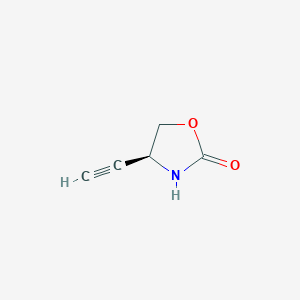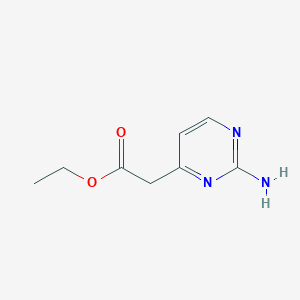
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The phenyl ring is inclined to the planar oxadiazole ring .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has also been reported .Molecular Structure Analysis
In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has been evaluated for its potential as a viral entry inhibitor against SARS-CoV-2. Derivatives of this compound have shown promising results in inhibiting the viral entry process, which is a critical step in the virus’s life cycle . The derivatives were found to bind with higher affinity to the human ACE2 protein, which is the entry point for the virus into human cells .
Electroluminescence in OLEDs
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) , derivatives of this compound have been used as ancillary ligands in heteroleptic platinum complexes . These complexes have shown efficient electroluminescence, which is crucial for the performance of OLEDs used in display and lighting technologies .
Acetylcholinesterase Inhibition
Research has been conducted on derivatives of this compound as potential acetylcholinesterase inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase the levels of acetylcholine in the brain and thereby improve cognitive function .
Antimicrobial Agents
The compound has been synthesized with various substitutions to assess its antimicrobial properties . These derivatives have been tested against a range of microbial strains to determine their efficacy as antimicrobial agents, which could lead to the development of new antibiotics .
Hemolytic Activity
In addition to antimicrobial properties, the hemolytic activity of these derivatives has been studied . This is important for assessing the safety of these compounds, as excessive hemolytic activity can be harmful .
Synthesis of Novel Derivatives
The compound serves as a building block for the synthesis of a variety of novel derivatives with potential medicinal value . These derivatives are synthesized to explore their chemical properties and potential applications in various fields of medicine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCLJFOYUOWVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)


![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)
